2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 3,4-dimethoxyphenyl substituent at position 5 of the triazole ring and a 1,3-benzodioxol-5-yl (piperonyl) acetamide group linked via a sulfanyl bridge. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-stacking interactions, which enhance binding to biological targets .
Properties
Molecular Formula |
C19H19N5O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C19H19N5O5S/c1-26-13-5-3-11(7-15(13)27-2)18-22-23-19(24(18)20)30-9-17(25)21-12-4-6-14-16(8-12)29-10-28-14/h3-8H,9-10,20H2,1-2H3,(H,21,25) |
InChI Key |
MGWJHXUPKWTPOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Attachment of the Benzodioxole Moiety: The benzodioxole group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole rings often exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, the compound has shown promise as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and cancer progression .
Table 1: Anticancer Activity Studies
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Study A | HCT-116 | <100 | Apoptosis induction |
| Study B | HeLa | <100 | Enzyme inhibition |
| Study C | MCF-7 | <100 | Cell cycle arrest |
Anti-inflammatory Properties
In silico studies have suggested the compound's potential as an anti-inflammatory agent. Molecular docking studies have revealed favorable interactions with targets involved in inflammatory pathways, indicating its suitability for further optimization as a therapeutic agent against inflammatory diseases .
Future Research Directions
Given its promising biological activities, future research should focus on:
- In vivo Studies : To validate the efficacy and safety profile of the compound in animal models.
- Optimization : Structural modifications could enhance potency and selectivity against specific targets.
- Formulation Development : Investigating suitable delivery methods to improve bioavailability.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and reported biological activities:
Structure-Activity Relationship (SAR) Insights
Substituent Effects on the Triazole Ring :
- The 3,4-dimethoxyphenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to simpler phenyl analogs (e.g., AM31 with 2-hydroxyphenyl) .
- Electron-withdrawing groups (e.g., nitro in AM31) improve reverse transcriptase inhibition by increasing electrophilic interactions, while electron-donating groups (e.g., methoxy) may favor metabolic stability .
Fluorinated acetamide derivatives (e.g., 2,4-difluorophenyl) show enhanced antimicrobial activity due to increased bioavailability and target affinity .
Sulfanyl Linker :
- The thioether bridge facilitates conformational flexibility, enabling optimal alignment with target binding sites. Rigid substituents (e.g., benzotriazolylmethyl in ) may reduce this flexibility, impacting activity.
Comparative Pharmacological Data
- Anti-inflammatory Potential: The 3,4-dimethoxyphenyl and benzodioxolyl groups are common in cyclooxygenase (COX) inhibitors, suggesting possible COX-2 selectivity .
- Antiviral Activity: Triazole derivatives like AM31 exhibit nanomolar inhibition of HIV-1 reverse transcriptase, indicating that the target compound’s triazole core could be optimized for similar targets .
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide is a derivative of the triazole class, known for its diverse biological activities. This article reviews its potential therapeutic applications based on various studies focusing on its antioxidant, antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₅N₄O₃S
- Molecular Weight : 305.36 g/mol
- CAS Number : 851879-31-7
1. Antioxidant Activity
Triazole derivatives have been extensively studied for their antioxidant properties. The compound has shown significant activity in scavenging free radicals. In a study assessing various triazole derivatives, it was found that compounds with similar structures exhibited IC50 values comparable to ascorbic acid in DPPH and ABTS assays, indicating robust antioxidant capabilities .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide | TBD | TBD |
| Ascorbic Acid | 0.87 | 0.87 |
2. Antibacterial Activity
The antibacterial potential of triazole derivatives has been documented against a range of Gram-positive and Gram-negative bacteria. The compound demonstrated promising results in Minimum Inhibitory Concentration (MIC) assays against pathogens such as E. coli and Staphylococcus aureus. Molecular docking studies indicated strong binding affinities to bacterial enzyme targets, supporting its mechanism of action .
| Bacteria | MIC (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
3. Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives revealed that this compound exhibits cytotoxic effects on various cancer cell lines. It was noted that similar compounds showed IC50 values indicating significant inhibition of cell viability in colorectal and breast cancer models .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | TBD |
| T47D (Breast) | TBD |
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of the triazole ring contributes to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
Case Studies
- Antioxidant Efficacy : A study highlighted that compounds similar to the one discussed exhibited a significant reduction in oxidative stress markers in vitro.
- Antibacterial Screening : Another research focused on the antibacterial efficacy of various triazole derivatives found that those with a sulfanyl group showed enhanced activity against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

